4-Triphenylsilylphenol
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Overview
Description
4-Triphenylsilylphenol is an organosilicon compound with the molecular formula C24H20OSi. It is characterized by a phenol group attached to a triphenylsilyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Triphenylsilylphenol can be synthesized through several methods. One common approach involves the reaction of phenol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Triphenylsilylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-Triphenylsilylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty polymers and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-Triphenylsilylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the triphenylsilyl moiety provides steric hindrance and influences the compound’s reactivity. These properties enable the compound to modulate biochemical pathways and interact with specific enzymes or receptors .
Comparison with Similar Compounds
Triphenylsilanol: Similar in structure but lacks the phenol group.
Triphenylsilane: Contains a silicon-hydrogen bond instead of a silicon-oxygen bond.
Phenol: Lacks the triphenylsilyl group and has different chemical properties
Uniqueness: 4-Triphenylsilylphenol is unique due to the combination of the phenol group and the triphenylsilyl moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
18737-98-9 |
---|---|
Molecular Formula |
C24H20OSi |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-triphenylsilylphenol |
InChI |
InChI=1S/C24H20OSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H |
InChI Key |
SSRMPVDFDJCFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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